molecular formula C17H17F2NO5S B2418721 Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 922492-58-8

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2418721
CAS No.: 922492-58-8
M. Wt: 385.38
InChI Key: OFSNUKRXXRAPEN-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H17F2NO5S and its molecular weight is 385.38. The purity is usually 95%.
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Biological Activity

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 112811-71-9) is a synthetic compound that belongs to the class of fluoroquinolones, which are known for their antibacterial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F2NO4C_{16}H_{15}F_2NO_4, with a molecular weight of 323.29 g/mol. The compound features a quinoline ring system with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅F₂N O₄
Molecular Weight323.29 g/mol
CAS Number112811-71-9
Purity>98% (GC)
Physical StateSolid

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound exhibited potent activity against strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were found to be lower than those of some commonly used antibiotics, indicating superior efficacy in certain cases .
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in bacterial load in infected tissues compared to controls. These studies suggest its potential as an effective treatment option for bacterial infections resistant to conventional therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally. It achieves peak plasma concentrations within a few hours post-administration and demonstrates a half-life conducive to once or twice daily dosing regimens.

Safety and Toxicology

Toxicological evaluations have shown that the compound has a relatively low toxicity profile. However, like other fluoroquinolones, it may cause side effects such as gastrointestinal disturbances or central nervous system effects in sensitive individuals. Long-term studies are necessary to fully assess its safety profile .

Properties

IUPAC Name

ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfinyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO5S/c1-4-25-17(22)11-14(21)9-7-10(18)12(19)15(24-2)13(9)20(8-5-6-8)16(11)26(3)23/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNUKRXXRAPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.